

BRL-42715 Demonstrates Superior Efficacy Over Clavulanic Acid Against Enterobacteriaceae

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Compound of Interest		
Compound Name:	BRL-42715	
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A comprehensive analysis of experimental data reveals that the novel β -lactamase inhibitor, **BRL-42715**, exhibits significantly greater potency in overcoming β -lactam resistance in Enterobacteriaceae when compared to the widely used clavulanic acid. In combination with β -lactam antibiotics such as amoxicillin and piperacillin, **BRL-42715** more effectively restores their antibacterial activity against a broad spectrum of β -lactamase-producing strains, including those resistant to clavulanic acid combinations.

BRL-42715, a penem β -lactamase inhibitor, has shown potent, broad-spectrum activity against various bacterial β -lactamases.[1] This includes plasmid-mediated TEM, SHV, and OXA enzymes, as well as chromosomally mediated enzymes found in species like Enterobacter, Citrobacter, Serratia, and Klebsiella.[1] In vitro studies consistently highlight the superiority of **BRL-42715** over clavulanic acid, sulbactam, and tazobactam in inhibiting cephalosporinases produced by Enterobacteriaceae.[2][3]

Quantitative Comparison of Inhibitory Activity

The enhanced efficacy of **BRL-42715** is evident in its lower 50% inhibitory concentrations (IC50) and its ability to achieve lower minimum inhibitory concentrations (MIC) for partner antibiotics at lower concentrations.

Inhibitory Concentration (IC50)

BRL-42715 demonstrates a markedly lower concentration needed to inhibit 50% of β -lactamase activity compared to clavulanic acid. For many β -lactamase enzymes, the IC50 for



BRL-42715 is less than 0.01 μ g/mL, which is 10 to 100 times lower than that of other β -lactamase inhibitors.[1] Specifically against cephalosporinases, the inhibitory activity of **BRL-42715** is 10,000 to 1,000,000 times greater than that of clavulanic acid.[3]

β-Lactamase Source	BRL-42715 (µg/mL)	Clavulanic Acid (µg/mL)
Various β-lactamases	<0.01	10- to 100-fold higher
Cephalosporinases	Data not specified	10,000- to 1,000,000-fold higher

Minimum Inhibitory Concentration (MIC)

When combined with amoxicillin, **BRL-42715** is more effective at lower concentrations than clavulanic acid in reducing the MIC for β -lactamase-producing Enterobacteriaceae.

Organism/Strain Group	Amoxicillin MIC50 (>128 μg/mL)	Amoxicillin + BRL- 42715 (1 µg/mL) MIC50	Amoxicillin + Clavulanic Acid (5 µg/mL) MIC50
412 β-lactamase- producing Enterobacteriaceae	>128 μg/mL	2 μg/mL	8 μg/mL
48 Cefotaxime- susceptible Citrobacter and Enterobacter spp.	>128 μg/mL	2 μg/mL	Not specified
25 Cefotaxime- resistant Citrobacter and Enterobacter spp.	>128 μg/mL	8 μg/mL	Not specified

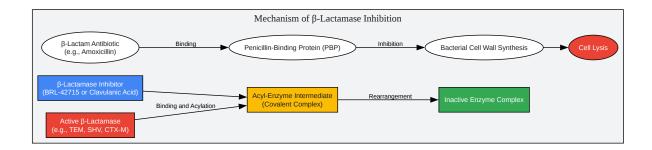
Furthermore, combinations of **BRL-42715** with various penicillins and cephalosporins were consistently more active against 45 β -lactamase-producing Gram-negative bacteria than combinations with clavulanic acid, sulbactam, or tazobactam.[4] Notably, **BRL-42715** also potentiated the activity of β -lactams against strains that constitutively express Richmond &



Sykes Class I β -lactamases and those with extended-spectrum plasmid-mediated β -lactamases, a significant advantage over other inhibitors.[4]

Mechanism of Action

Both **BRL-42715** and clavulanic acid are mechanism-based inhibitors, also known as "suicide inhibitors," that bind to the active site of β -lactamase enzymes. This binding leads to the formation of a stable, inactive complex, thereby preventing the enzyme from hydrolyzing and inactivating β -lactam antibiotics. The superior efficacy of **BRL-42715** is attributed to its higher affinity for and more efficient inactivation of a broader range of β -lactamases.



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Caption: Generalized mechanism of β-lactamase inhibition.

Experimental Protocols

The comparative efficacy data presented is primarily derived from in vitro susceptibility testing, specifically Minimum Inhibitory Concentration (MIC) and IC50 determination.

MIC Determination

The MIC values were determined using the agar dilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

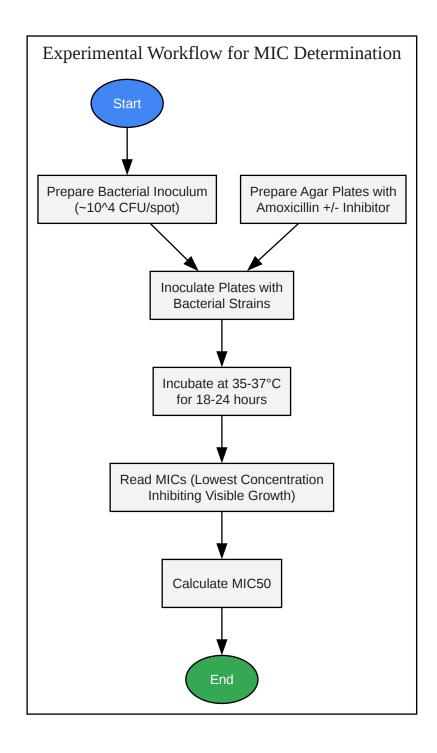






- Bacterial Strains: A panel of 412 β-lactamase-producing members of the Enterobacteriaceae family were tested.[1]
- Inoculum Preparation: Bacterial suspensions were prepared and diluted to achieve a final inoculum of approximately 10⁴ colony-forming units (CFU) per spot.
- Antibiotic and Inhibitor Preparation: Stock solutions of amoxicillin and the β-lactamase inhibitors (BRL-42715 and clavulanic acid) were prepared. Serial twofold dilutions of amoxicillin were made in Mueller-Hinton agar. The inhibitors were added at fixed concentrations (1 µg/mL for BRL-42715 and 5 µg/mL for clavulanic acid).[1]
- Inoculation and Incubation: The agar plates containing the antibiotic and inhibitor combinations were inoculated with the bacterial suspensions. The plates were then incubated at 35-37°C for 18-24 hours.
- MIC Reading: The MIC was recorded as the lowest concentration of amoxicillin that completely inhibited visible bacterial growth. The MIC50 was determined as the MIC at which 50% of the isolates were inhibited.





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Caption: Workflow for MIC determination via agar dilution.

IC50 Determination



The concentration of the inhibitor required to reduce the rate of hydrolysis of a chromogenic cephalosporin substrate (nitrocefin) by 50% was determined spectrophotometrically.

- Enzyme Preparation: β-Lactamase enzymes were extracted and purified from various bacterial strains.
- Assay Conditions: The assay was performed in a suitable buffer at a constant temperature (e.g., 37°C) and pH (e.g., 7.3).
- Inhibition Assay: The enzyme was pre-incubated with various concentrations of the inhibitor (BRL-42715 or clavulanic acid) for a defined period.
- Substrate Addition: The reaction was initiated by the addition of the nitrocefin substrate.
- Spectrophotometric Measurement: The rate of hydrolysis of nitrocefin was monitored by measuring the change in absorbance at a specific wavelength (e.g., 482 nm) over time.
- IC50 Calculation: The inhibitor concentration that caused a 50% reduction in the rate of hydrolysis compared to the uninhibited control was determined.

Conclusion

The available experimental data strongly supports the conclusion that **BRL-42715** is a more potent and broader-spectrum β -lactamase inhibitor than clavulanic acid against Enterobacteriaceae. Its ability to restore the activity of β -lactam antibiotics at lower concentrations and against a wider range of resistant strains, including those producing cephalosporinases, marks it as a highly promising agent for combating antimicrobial resistance. However, it is important to note that **BRL-42715** was not further developed for clinical use due to issues with instability.[5] Despite this, the compound serves as a significant benchmark in the development of novel β -lactamase inhibitors.

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